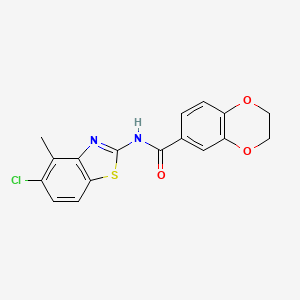

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S/c1-9-11(18)3-5-14-15(9)19-17(24-14)20-16(21)10-2-4-12-13(8-10)23-7-6-22-12/h2-5,8H,6-7H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTZNEZCLSCBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-4-methyl-1,3-benzothiazol-2-amine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Anthelmintic Activity

Recent studies have identified N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a promising candidate for anthelmintic activity. In a screening of a small chemical library using Caenorhabditis elegans as a model organism, this compound demonstrated significant efficacy against helminth infections. The study highlighted its potential as an effective treatment option for parasitic worm infections in humans and livestock .

Antibacterial Properties

In addition to its anthelmintic properties, this compound has shown antibacterial activity against various pathogens. A study evaluated multiple compounds for their ability to inhibit the growth of Pseudomonas aeruginosa, a common opportunistic pathogen. This compound was among those identified as having considerable antibacterial effects .

Mechanistic Insights

The mechanism of action for the antibacterial and anthelmintic effects of this compound involves interaction with specific biological targets within the pathogens. For instance, the compound may inhibit vital enzyme pathways or disrupt cellular integrity, leading to the death of the microorganisms or parasites .

Pesticidal Activity

This compound has also been investigated for its potential use as a pesticide. Its structural characteristics suggest it may act effectively against various agricultural pests. Preliminary studies indicate that it can disrupt pest metabolism or reproductive capabilities, thereby reducing crop damage .

Environmental Impact

The environmental impact of using this compound in agriculture is an important consideration. Studies are ongoing to assess its biodegradability and ecological safety to ensure that it does not adversely affect non-target organisms or ecosystems when used in agricultural settings .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Activity Type | Model Organism/Pathogen | Findings |

|---|---|---|---|

| Medicinal Chemistry | Anthelmintic | C. elegans | Significant efficacy against helminths |

| Antibacterial | Pseudomonas aeruginosa | Notable inhibitory effects observed | |

| Agricultural Sciences | Pesticidal | Various agricultural pests | Potential disruption of pest metabolism |

| Environmental Impact | Ecological assessments | Ongoing studies on biodegradability |

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide

- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(methylsulfonyl)benzamide

- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine

Uniqueness

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring with a benzodioxine moiety makes it a versatile compound for various applications.

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, including anticancer and anti-inflammatory effects. The information presented is derived from diverse scientific sources to ensure a comprehensive understanding of this compound's biological relevance.

Molecular Formula

- Molecular Formula : C12H16ClN3S

- Molecular Weight : 269.79 g/mol

- CAS Number : 1105188-47-3

Structural Characteristics

The compound features a benzothiazole moiety, which is known for its biological activity. The presence of the chloro and methyl groups on the benzothiazole ring contributes to its pharmacological properties.

Anticancer Activity

Research indicates that compounds containing the benzothiazole structure exhibit notable anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis.

- Mechanism of Action :

- Case Study :

Anti-inflammatory Activity

Compounds similar to this compound have also been reported to possess anti-inflammatory properties.

- Mechanism :

- Research Findings :

Pharmacokinetics

The pharmacokinetic profile of related benzothiazole compounds suggests favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents.

| Parameter | Value |

|---|---|

| Half-life (t1/2) | Approximately 40 hours |

| Bioavailability | High |

| Metabolism | Hepatic |

Synthesis and Characterization

The synthesis of this compound involves several steps:

-

Starting Materials :

- Benzothiazole derivatives and appropriate carboxylic acids are typically used.

-

Reaction Conditions :

- The reactions are usually carried out under controlled temperatures with specific catalysts to enhance yield.

- Characterization Techniques :

Q & A

Q. How to integrate theoretical frameworks in pharmacological studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.